L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)-
Brand Name: Vulcanchem
CAS No.: 14510-10-2
VCID: VC0082228
InChI: InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11-12,16H,7-8H2,1H3,(H,14,15)(H,17,18)/t11-,12?/m0/s1
SMILES: CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol

L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)-

CAS No.: 14510-10-2

Main Products

VCID: VC0082228

Molecular Formula: C13H17NO4S

Molecular Weight: 283.35 g/mol

L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- - 14510-10-2

CAS No. 14510-10-2
Product Name L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)-
Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
IUPAC Name (2R)-2-acetamido-3-(2-hydroxy-2-phenylethyl)sulfanylpropanoic acid
Standard InChI InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11-12,16H,7-8H2,1H3,(H,14,15)(H,17,18)/t11-,12?/m0/s1
Standard InChIKey BHIBBNPGNZPUFZ-PXYINDEMSA-N
Isomeric SMILES CC(=O)N[C@@H](CSCC(C1=CC=CC=C1)O)C(=O)O
SMILES CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O
Canonical SMILES CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O
Synonyms N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine
N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine, (R)-isomer
N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine, (S)-isomer
S-PhOHEt-NAcCys
PubChem Compound 119069
Last Modified Nov 11 2021
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